molecular formula C8H14N2O B1459345 (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1268520-07-5

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1459345
CAS No.: 1268520-07-5
M. Wt: 154.21 g/mol
InChI Key: NSZFCGYEVWVLOI-HTQZYQBOSA-N
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Description

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane include other diazabicyclo compounds with different substituents or structural variations. Examples include:

  • (1S,6R)-rel-8-Methyl-3,8-diazabicyclo[4.2.0]octane
  • (1S,6R)-rel-8-Ethyl-3,8-diazabicyclo[4.2.0]octane

Uniqueness

The uniqueness of (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[420]octane lies in its specific acetyl group and the resulting chemical properties

Properties

IUPAC Name

1-[(1S,6R)-3,8-diazabicyclo[4.2.0]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-9-4-8(7)10/h7-9H,2-5H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFCGYEVWVLOI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 2
Reactant of Route 2
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 3
Reactant of Route 3
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 4
Reactant of Route 4
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 5
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
Reactant of Route 6
(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

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